N-(4-chlorobenzoyl)-N'-phenylurea
Description
N-(4-Chlorobenzoyl)-N'-phenylurea is a synthetic urea derivative characterized by a 4-chlorobenzoyl group attached to one nitrogen of the urea backbone and a phenyl group on the other nitrogen. The 4-chloro substituent on the benzoyl moiety likely influences electronic and steric properties, affecting binding affinity and bioactivity .
Properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.7 g/mol |
IUPAC Name |
4-chloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
InChI Key |
JACVPPZEQLZNQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoyl-Phenylurea Derivatives
Compounds with variations in the benzoyl substituent (e.g., methoxy, methyl, or cyanophenyl groups) demonstrate how substituent position and electronic nature modulate activity.
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Phenylurea-Based Cytokinins
Urea derivatives such as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) and TDZ (thidiazuron) are potent cytokinins used in agriculture to promote fruit growth and delay senescence.
Table 2: Cytokinin Activity Comparison
Key Observations :
- Unlike CPPU and TDZ, this compound lacks a heterocyclic substituent (e.g., pyridyl or thiadiazolyl), which is critical for cytokinin receptor activation .
- The benzoyl group may redirect bioactivity toward mammalian targets (e.g., anticancer or anti-inflammatory pathways) rather than plant hormone mimicry .
Anti-Inflammatory and Anticancer Ureas
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives demonstrate anti-inflammatory activity via p38 MAP kinase inhibition, highlighting the importance of heterocyclic moieties . In contrast, this compound derivatives may prioritize interactions with tyrosine kinases or apoptotic pathways, as seen in cytotoxic benzoyl-phenylureas .
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